
1,3-Bis(4-fluorophenyl)propan-1-one
Vue d'ensemble
Description
“1,3-Bis(4-fluorophenyl)propan-1-one” is a chemical compound with the molecular formula C15H12F2O . It is also known by other names such as “4’-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE”, “MFCD03843575”, and "4/'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE" .
Synthesis Analysis
The synthesis of “1,3-Bis(4-fluorophenyl)propan-1-one” involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate in propionic acid . The synthesized compound is well characterized by IR, 1H-NMR, 13C-NMR, LCMS data, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(4-fluorophenyl)propan-1-one” consists of two 3-fluoro-substituted benzene rings. The dihedral angle between these two rings is 5.7° . The compound has a molecular weight of 246.25 .
Physical And Chemical Properties Analysis
“1,3-Bis(4-fluorophenyl)propan-1-one” has a molecular weight of 246.25 . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 246.08562133 . The topological polar surface area is 17.1 Ų .
Applications De Recherche Scientifique
Antimicrobial Studies
This compound has been used in the synthesis of pyrazole-derived hydrazones, which have shown to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . These molecules are non-toxic to human cells at high concentrations .
Synthetic Cathinones
The compound is related to synthetic cathinones, a group of novel psychoactive substances. Some of these substances have been detected for the first time from early 2019 to mid-2022 . Synthetic cathinones can pose a significant threat to health and life .
Fluorescent pH Probes
Derivatives of this compound have been used in the development of fluorescent pH probes. These probes demonstrate significant fluorescent enhancement in acidic solutions and can be used for pH measurement in aqueous solutions.
Preparation of Quinoxaline
The compound has been used in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline .
Synthesis of Pyrazoline Derivatives
Two new pyrazoline derivatives were synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution . These compounds were confirmed by single crystal X-ray diffraction data and supported by IR, NMR, and mass spectral data .
Synthesis of Terphenyl Derivative
The compound has been used in the synthesis of a new terphenyl derivative as well as oxidative aromatization of α,β-unsaturated cyclohexenone to the corresponding phenol derivative .
Propriétés
IUPAC Name |
1,3-bis(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600546 | |
| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-fluorophenyl)propan-1-one | |
CAS RN |
104147-29-7 | |
| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural features of 1,3-bis(4-fluorophenyl)propan-1-one?
A1: 1,3-Bis(4-fluorophenyl)propan-1-one serves as a crucial precursor in synthesizing diverse heterocyclic compounds, such as pyrazoles and oxadiazines [, ]. The molecule's structure significantly influences its reactivity and the resulting products. For instance, the two bromine substituents on the chalcone moiety in 1,3-bis(4-fluorophenyl)propan-1-one are almost anti-periplanar, with a Br—C—C—Br torsion angle of 176.9° []. This conformation likely influences its reactivity with nucleophiles like hydrazines, dictating the stereochemistry of the final heterocyclic products. Additionally, weak C—Br⋯π interactions observed in its crystal structure might contribute to its stability [].
Q2: How is 1,3-bis(4-fluorophenyl)propan-1-one used in heterocycle synthesis?
A2: 1,3-Bis(4-fluorophenyl)propan-1-one reacts differently with various hydrazines, leading to the formation of distinct heterocycles []. For example, its reaction with phenylhydrazine yields 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole []. In contrast, reacting it with 4-hydroxybenzohydrazide produces (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine []. These examples highlight the versatility of 1,3-bis(4-fluorophenyl)propan-1-one as a building block in synthesizing structurally diverse heterocyclic compounds with potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


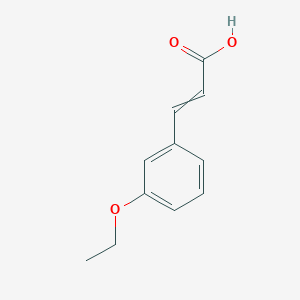

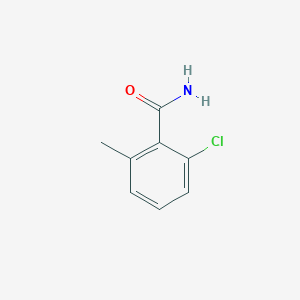
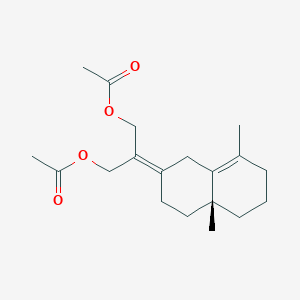
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
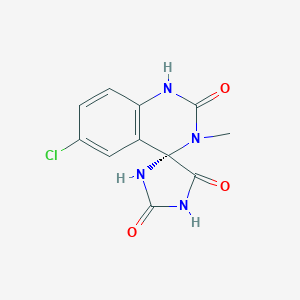
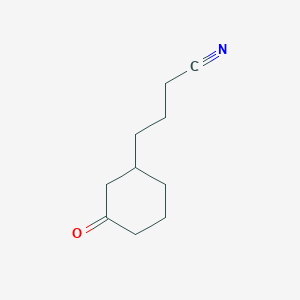
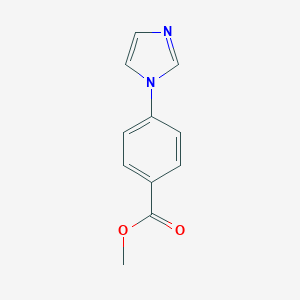
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
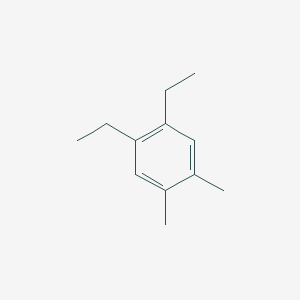

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)